1-[(1,3-Thiazol-5-yl)methyl]-4-(trifluoromethyl)piperidine
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Overview
Description
1-[(1,3-Thiazol-5-yl)methyl]-4-(trifluoromethyl)piperidine is a compound that features a thiazole ring and a piperidine ring, both of which are significant in medicinal chemistry. The thiazole ring is known for its aromaticity and reactivity, while the piperidine ring is a common scaffold in many pharmacologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1,3-Thiazol-5-yl)methyl]-4-(trifluoromethyl)piperidine typically involves the formation of the thiazole ring followed by its attachment to the piperidine ring. One common method involves the Hantzsch thiazole synthesis, where a thioamide reacts with an α-haloketone under acidic conditions to form the thiazole ring . This is followed by a nucleophilic substitution reaction to attach the thiazole ring to the piperidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-[(1,3-Thiazol-5-yl)methyl]-4-(trifluoromethyl)piperidine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydrothiazoles.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydrothiazoles .
Scientific Research Applications
1-[(1,3-Thiazol-5-yl)methyl]-4-(trifluoromethyl)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-[(1,3-Thiazol-5-yl)methyl]-4-(trifluoromethyl)piperidine involves its interaction with specific molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethanone
- 1-(4-Methyl-2-(ethylamino)thiazol-5-yl)ethanone
- 4-Amino-5-(4-isopropyl-1,3-thiazol-2-yl)-4H-1,2,4-triazole-3-thiol
- 5-(4-Isopropyl-thiazol-2-yl)-1,3,4-oxadiazole-2-thiol
Uniqueness
1-[(1,3-Thiazol-5-yl)methyl]-4-(trifluoromethyl)piperidine is unique due to the presence of both a thiazole ring and a trifluoromethyl group. The thiazole ring provides aromaticity and reactivity, while the trifluoromethyl group enhances lipophilicity and metabolic stability .
Properties
Molecular Formula |
C10H13F3N2S |
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Molecular Weight |
250.29 g/mol |
IUPAC Name |
5-[[4-(trifluoromethyl)piperidin-1-yl]methyl]-1,3-thiazole |
InChI |
InChI=1S/C10H13F3N2S/c11-10(12,13)8-1-3-15(4-2-8)6-9-5-14-7-16-9/h5,7-8H,1-4,6H2 |
InChI Key |
GQZOVJWYTIZVEG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)CC2=CN=CS2 |
Origin of Product |
United States |
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